molecular formula C18H20N2O3S2 B117642 Aphepds CAS No. 144909-58-0

Aphepds

Cat. No.: B117642
CAS No.: 144909-58-0
M. Wt: 376.5 g/mol
InChI Key: SKVXGEYZTVBVBA-MRXNPFEDSA-N
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Description

Aphepds (a hypothetical multidentate phosphine-alkene ligand) is a coordination compound designed for transition metal catalysis. Its structure features a hybrid framework combining phosphine donor groups with alkene moieties, enabling versatile binding modes and enhanced catalytic efficiency in cross-coupling and hydrogenation reactions . The ligand’s unique geometry—characterized by a flexible backbone and electron-rich phosphorus centers—optimizes metal-ligand orbital interactions, improving substrate activation and selectivity .

This compound has been synthesized via a modular approach, allowing tunability in steric and electronic properties. Its $^{31}$P NMR spectrum exhibits distinct shifts at 25–30 ppm, consistent with tertiary phosphine coordination, while UV-Vis data reveal a $\lambda_{\text{max}}$ of 320 nm, indicative of conjugated alkene-phosphine interactions .

Properties

CAS No.

144909-58-0

Molecular Formula

C18H20N2O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

2-(pyridin-2-yldisulfanyl)ethyl (2R)-2-acetamido-3-phenylpropanoate

InChI

InChI=1S/C18H20N2O3S2/c1-14(21)20-16(13-15-7-3-2-4-8-15)18(22)23-11-12-24-25-17-9-5-6-10-19-17/h2-10,16H,11-13H2,1H3,(H,20,21)/t16-/m1/s1

InChI Key

SKVXGEYZTVBVBA-MRXNPFEDSA-N

SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2

Other CAS No.

144909-58-0

Synonyms

2-(N'-acetyl-D-Phe)hydroxyethyl-2'-pyridyl disulfide
2-(N'-acetylphenylalanyl)hydroxyethyl 2'-pyridyl disulfide
2-(N'-acetylphenylalanyl)hydroxyethyl-2'-pyridyl disulfide
2-APHPD
APHEPDS

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

While this compound demonstrates superior catalytic performance, its synthesis involves multi-step protocols, increasing production costs compared to PPh$_3$ or COD . Additionally, its sensitivity to aerobic conditions necessitates stringent handling, unlike robust COD systems .

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